molecular formula C14H26O4 B8745835 2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid

2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid

Cat. No.: B8745835
M. Wt: 258.35 g/mol
InChI Key: LLEGWQKHZKWHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of glyoxal with 1,2-diol precursors, followed by alkylation of the dioxolane ring. A common approach involves reacting nonyl-substituted diols with glyoxal under acidic catalysis (e.g., Tosic acid) to form the 1,3-dioxolane ring . Subsequent acetylation via nucleophilic substitution or coupling reactions introduces the acetic acid moiety. Optimization includes controlling temperature (e.g., 80°C for THF-based reactions) and stoichiometric ratios to minimize side products like ketones or alcohols from over-oxidation or reduction .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the dioxolane ring (δ 4.0–5.5 ppm for ether protons) and nonyl chain integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated C15H28O4C_{15}H_{28}O_4: 284.20 g/mol).
  • X-ray Crystallography : SHELXL software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .
  • HPLC : Reverse-phase chromatography assesses purity, with C18 columns and acetonitrile/water gradients .

Q. How does the 1,3-dioxolane ring influence the compound’s stability under varying pH conditions?

The dioxolane ring is prone to acid-catalyzed hydrolysis, forming ketones or aldehydes. Stability studies in buffered solutions (pH 2–10) show optimal integrity at neutral pH, with degradation rates increasing below pH 4 (e.g., ring opening to yield nonyl-substituted diols) . For biological assays, phosphate-buffered saline (PBS) at pH 7.4 is recommended to preserve structure.

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) can enhance enantiomeric excess. For example, using (R)-BINOL-derived catalysts in glyoxal-diol cyclization achieves >90% ee . Computational modeling (DFT) predicts transition-state geometries to guide ligand design .

Q. How can computational tools elucidate structure-activity relationships (SAR) for biomedical applications?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors). The acetic acid group’s carboxylate may bind metal ions in active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., nonyl chain length) with cytotoxicity using datasets from PubChem or ChEMBL .

Q. What mechanisms explain contradictory data on its cytotoxicity in cancer cell lines?

Discrepancies arise from assay conditions (e.g., serum-free vs. serum-containing media altering bioavailability) or metabolic instability. For example, HepG2 cells may hydrolyze the dioxolane ring faster than MCF-7 cells, reducing efficacy . Validate results via LC-MS monitoring of intracellular metabolite formation .

Q. Methodological Considerations

Q. How to mitigate side reactions during large-scale synthesis?

  • Process Controls : Use flow chemistry to limit thermal degradation.
  • Purification : Flash chromatography with ethyl acetate/hexane gradients removes nonyl-chain byproducts .
  • Catalyst Screening : Immobilized acids (e.g., Amberlyst-15) improve recyclability and reduce waste .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors.
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Q. Key Challenges and Future Directions

  • Stereochemical Complexity : Develop robust chiral resolution methods for industrial-scale production .
  • Biological Target Identification : Use CRISPR-Cas9 screening to map pathways affected by this compound .
  • Green Chemistry : Explore biocatalysis (e.g., lipases) for sustainable synthesis .

Properties

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-14(12-13(15)16)17-10-11-18-14/h2-12H2,1H3,(H,15,16)

InChI Key

LLEGWQKHZKWHGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCCO1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 25 mL flask were added ethyl 3,3-ethylenedioxydodecanoate (1.131 g, 3.95 mmol), LiOH.H2O (840 mg, 20 mmol), THF (5 mL), and water (5 mL). The mixture was stirred at room temperature overnight. The solution was acidified by the addition of 1 M HCl (50 mL), and extracted with ethyl acetate (3×50 mL). The organic layers were combined and washed once with brine. The organic phase was dried (MgSO4) and concentrated to give 3,3-ethylenedioxydodecanoic acid (0.824 g, 3.19 mmol) in 81% yield. 1H NMR (500 MHz, CDCl3) δ 0.88 (t, J=7 Hz, 3H), 1.20-1.44 (m, 14H), 1.72-1.80 (m, 2H), 2.72 (s, 2H), 3.98-4.10 (m, 4H); 13C NMR (125 MHz, CDCl3) δ 13.9, 22.5, 23.3, 29.13, 29.35, 29.39, 29.50, 31.7, 37.5, 42.2, 64.9 (2 C), 109.2, 174.8.
Name
ethyl 3,3-ethylenedioxydodecanoate
Quantity
1.131 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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